4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid
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Overview
Description
The compound “4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, esters, and oxazepine rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazepine ring, the introduction of the dimethyl groups, and the coupling of various amino acid derivatives. Common reagents used in these reactions include protecting groups like tert-butoxycarbonyl (Boc) and coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of such complex molecules often relies on automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of flow chemistry and continuous processing can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions involving the amide or ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid: A similar compound with slight variations in the functional groups or stereochemistry.
This compound: Another similar compound with different substituents or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C34H50N4O9 |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid |
InChI |
InChI=1S/C34H50N4O9/c1-20(37(7)32(44)47-33(2,3)4)29(41)36-25-15-17-46-26-19-34(5,6)28(38(26)31(25)43)30(42)35-24-11-8-10-21-18-22(13-14-23(21)24)45-16-9-12-27(39)40/h13-14,18,20,24-26,28H,8-12,15-17,19H2,1-7H3,(H,35,42)(H,36,41)(H,39,40)/t20-,24+,25-,26-,28+/m0/s1 |
InChI Key |
DEMXROZKCRNOIT-KYLNZKAQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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